molecular formula C15H22N2O3 B5692486 Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate

Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate

Cat. No.: B5692486
M. Wt: 278.35 g/mol
InChI Key: DEPQFAKIZCGVIC-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate is a compound that belongs to the class of piperazine derivatives. It is composed of a methyl ester group linked to a 2-methoxyphenyl unit via a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate typically involves the reaction of 2-methoxyphenylpiperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Pharmacology: The compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at serotonin and dopamine receptors, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}piperidine-2,6-dione
  • 4-(2-methoxyphenyl)piperazin-1-ium salts

Uniqueness

Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate is unique due to its specific structural features, such as the presence of a methoxy group and a piperazine ring. These features contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15(18)20-2/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPQFAKIZCGVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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